molecular formula C4H7N3O B2715234 (3R)-3-azidooxolane CAS No. 1421332-66-2

(3R)-3-azidooxolane

Cat. No.: B2715234
CAS No.: 1421332-66-2
M. Wt: 113.12
InChI Key: AHFRAHLUYUUOBA-SCSAIBSYSA-N
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Description

(3R)-3-azidooxolane is a chemical compound characterized by the presence of an azido group attached to an oxolane ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azidooxolane typically involves the azidation of a suitable oxolane precursor. One common method is the nucleophilic substitution reaction where an oxolane derivative, such as (3R)-3-chloroxolane, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the displacement of the chlorine atom by the azido group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azidooxolane can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)

    Cycloaddition: Alkynes, copper(I) catalysts (Cu(I))

Major Products

    Reduction: (3R)-3-aminooxolane

    Cycloaddition: 1,2,3-triazole derivatives

Scientific Research Applications

(3R)-3-azidooxolane has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.

    Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.

    Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of (3R)-3-azidooxolane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-chloroxolane: A precursor in the synthesis of (3R)-3-azidooxolane.

    (3R)-3-aminooxolane: A reduction product of this compound.

    1,2,3-triazole derivatives: Products of cycloaddition reactions involving this compound.

Uniqueness

This compound is unique due to its azido group, which imparts distinct reactivity compared to its chloro and amino analogs. The azido group enables versatile chemical transformations, making this compound a valuable intermediate in synthetic chemistry and bioconjugation applications.

Properties

IUPAC Name

(3R)-3-azidooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFRAHLUYUUOBA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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